N-(2,5-Dimethoxyphenyl)-2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-YL)sulfanyl]acetamide
Description
“N-(2,5-Dimethoxyphenyl)-2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-YL)sulfanyl]acetamide” is a complex organic compound that features a combination of aromatic rings, a thiadiazole ring, and various functional groups
Properties
Molecular Formula |
C19H18FN5O4S2 |
|---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C19H18FN5O4S2/c1-28-13-7-8-15(29-2)14(9-13)22-16(26)10-30-19-25-24-18(31-19)23-17(27)21-12-5-3-11(20)4-6-12/h3-9H,10H2,1-2H3,(H,22,26)(H2,21,23,24,27) |
InChI Key |
MHYNPOAANYERCG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2,5-Dimethoxyphenyl)-2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-YL)sulfanyl]acetamide” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Thiadiazole Ring: Starting with a precursor such as thiosemicarbazide, the thiadiazole ring can be formed through cyclization reactions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions.
Attachment of the Dimethoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions.
Formation of the Final Compound: The final step involves coupling the intermediate products through amide bond formation, often using reagents like carbodiimides.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Used in the development of advanced materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The thiadiazole ring and the fluorophenyl group could play crucial roles in binding to the target molecules.
Comparison with Similar Compounds
Similar compounds include:
- N-(2,5-Dimethoxyphenyl)-2-[(5-{[(4-chlorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-YL)sulfanyl]acetamide
- N-(2,5-Dimethoxyphenyl)-2-[(5-{[(4-bromophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-YL)sulfanyl]acetamide
These compounds share similar structural features but differ in the halogen substituent on the phenyl ring, which can influence their chemical reactivity and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
